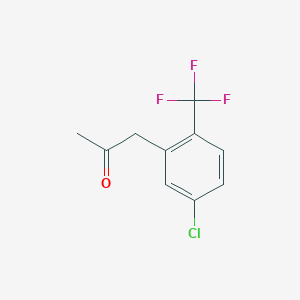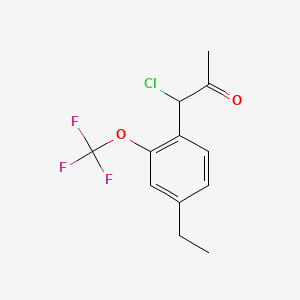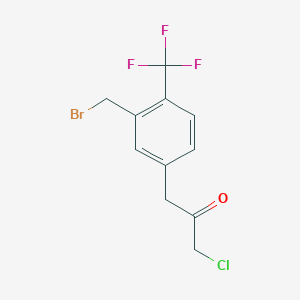
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The trifluoromethyl group can facilitate cycloaddition reactions, resulting in the formation of complex cyclic structures
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents employed.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The bromomethyl and chloropropanone groups contribute to the compound’s overall chemical behavior and its ability to participate in various reactions .
Comparación Con Compuestos Similares
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
- 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-2-chloropropan-2-one
- 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one
These compounds share similar structural features but differ in the position and nature of the functional groups. The unique combination of bromomethyl, trifluoromethyl, and chloropropanone groups in this compound makes it distinct and valuable for specific applications .
Propiedades
Fórmula molecular |
C11H9BrClF3O |
|---|---|
Peso molecular |
329.54 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)11(14,15)16/h1-3H,4-6H2 |
Clave InChI |
OLIDXUOSUNTIHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CCl)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


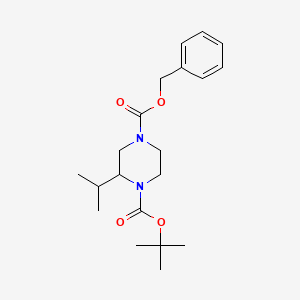
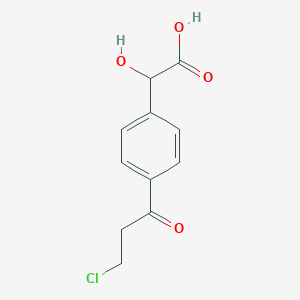
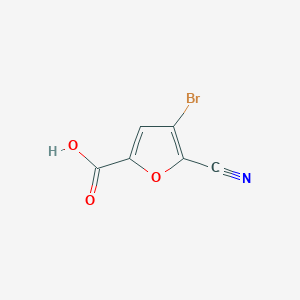
![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)

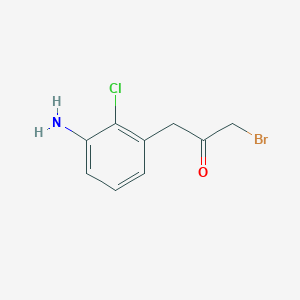
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
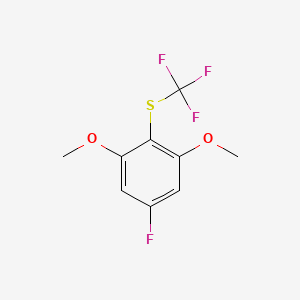


![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
